molecular formula C13H14F3N3O3S B10895054 4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide

4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide

Cat. No.: B10895054
M. Wt: 349.33 g/mol
InChI Key: TUKRGBYCJCQLTQ-UHFFFAOYSA-N
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Description

4-METHYL-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazole ring substituted with a trifluoroethoxy group and a benzenesulfonamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often includes the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the trifluoroethoxy moiety.

    Sulfonamide Formation: The final step involves the sulfonation of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Nucleophiles for Substitution: Alkoxides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoroethoxy group is particularly interesting due to its ability to enhance the bioavailability and metabolic stability of the molecules.

Medicine

Medicinally, compounds containing the pyrazole and sulfonamide moieties are studied for their anti-inflammatory, analgesic, and anticancer properties. The trifluoroethoxy group can improve the pharmacokinetic profiles of these drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the trifluoroethoxy group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group.

    Celecoxib: A COX-2 inhibitor containing a pyrazole ring and a sulfonamide group.

    Tembotrione: An herbicide with a trifluoroethoxy group and a sulfonamide moiety.

Uniqueness

What sets 4-METHYL-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-1-BENZENESULFONAMIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoroethoxy group enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C13H14F3N3O3S

Molecular Weight

349.33 g/mol

IUPAC Name

4-methyl-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C13H14F3N3O3S/c1-10-2-4-12(5-3-10)23(20,21)18-11-6-17-19(7-11)9-22-8-13(14,15)16/h2-7,18H,8-9H2,1H3

InChI Key

TUKRGBYCJCQLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)COCC(F)(F)F

Origin of Product

United States

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